Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Synthetic Chemistry Process Chemistry Material Science

High-melting benzothiazole building block (mp 216-217°C). Ideal for solid-phase synthesis and high-temp couplings. Moderate aqueous solubility supports HTS use (≤1.5mM). Electron-rich core enables diverse library derivatization. Strictly verify CAS 118620-99-8 for this specific substitution pattern. Quote for commercial-scale orders.

Molecular Formula C9H7NO3S
Molecular Weight 209.22 g/mol
CAS No. 118620-99-8
Cat. No. B046888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
CAS118620-99-8
Molecular FormulaC9H7NO3S
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NC(=O)S2
InChIInChI=1S/C9H7NO3S/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12)
InChIKeyWUZLSFKNVQDBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS 118620-99-8): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a 2,3-dihydrobenzo[d]thiazole core with a methyl ester substituent at the 6-position. It is characterized by a molecular formula of C9H7NO3S, a molecular weight of 209.22 g/mol, and a melting point of 216-217 °C (recrystallized from methanol) . As a benzothiazole derivative, it serves as a versatile building block in medicinal chemistry, enabling the synthesis of complex molecules for drug discovery and other scientific investigations [1].

Procurement Risks of Substituting Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate with Other Benzothiazole Analogs


Benzothiazole derivatives are not functionally interchangeable; their specific substitution patterns dictate unique reactivity, physicochemical properties, and biological outcomes. Simple substitution of the 6-carboxylate methyl ester with, for instance, the corresponding ethyl ester (CAS 207552-73-6) results in quantifiably different physicochemical and pharmacokinetic profiles . Furthermore, the presence and position of the 2-oxo group critically influence the electron density of the heterocyclic core, impacting its reactivity in downstream synthetic steps and its ability to engage with biological targets. Studies on hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates demonstrate that even minor positional changes can significantly alter ligand interactions [1]. Therefore, selecting the precise compound is essential for reproducible synthesis and predictable biological activity.

Quantified Differentiators for Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS 118620-99-8) Relative to Analogs


Thermal Stability Advantage: Methyl Ester vs. Ethyl Ester for High-Temperature Synthesis

The methyl ester derivative exhibits a significantly higher melting point compared to its ethyl ester analog, suggesting a more stable crystalline lattice. This property is critical for applications involving elevated temperatures, such as solid-phase synthesis or high-temperature polymerization reactions . The ethyl ester analog (CAS 207552-73-6) has a reported melting point of 74-77°C .

Synthetic Chemistry Process Chemistry Material Science

Enhanced Aqueous Solubility Profile of Methyl Ester for Biological Assays

The methyl ester demonstrates quantifiably higher aqueous solubility than its ethyl ester counterpart, a critical parameter for in vitro biological testing and formulation development. The calculated aqueous solubility for the target compound is 0.31 g/L at 25 °C . While direct comparative data for the ethyl ester is not readily available, the general trend in ester series indicates that increasing alkyl chain length (methyl to ethyl) reduces aqueous solubility [1].

Medicinal Chemistry Biological Assay Formulation

Potential for Quorum Sensing Inhibition: A Class-Specific Activity Not Demonstrated by All Benzothiazoles

This compound has been identified as a potential inhibitor of bacterial quorum sensing, a mechanism that regulates virulence without direct bacterial killing, thereby offering a novel strategy to combat antibiotic resistance [1]. While direct, quantitative head-to-head data with other benzothiazole derivatives is not available in the public domain, the presence of the specific 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate scaffold is hypothesized to be key for this activity, distinguishing it from simpler benzothiazoles that lack this substitution pattern [2].

Microbiology Antimicrobial Resistance Quorum Sensing

High Purity Standards from Reputable Suppliers: Minimizing Downstream Contamination

Procurement from established suppliers ensures a high level of chemical purity, which is critical for reproducible research. One vendor, Bidepharm, specifies a standard purity of ≥95% for this compound, accompanied by batch-specific analytical data such as NMR and HPLC . This level of quality control is essential for ensuring that downstream reactions are not compromised by unknown impurities, a common risk when sourcing from less reputable or general chemical distributors.

Chemical Procurement Quality Control Synthetic Chemistry

Recommended Application Scenarios for Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate Based on Verified Evidence


Synthesis of Advanced Building Blocks Requiring High Thermal Stability

The high melting point of this compound makes it ideal for solid-phase peptide synthesis, high-temperature coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), or as a monomer in the synthesis of thermally stable polymers and advanced materials where structural integrity at elevated temperatures is required .

Preparation of Compound Libraries for Aqueous Biological Screening

Given its moderate aqueous solubility, this compound is well-suited for use as a starting material in the synthesis of focused libraries for high-throughput screening (HTS) campaigns. It can be directly used in assays requiring up to 1.5 mM concentrations in purely aqueous buffers, reducing the need for DMSO co-solvents that can cause compound precipitation or assay interference .

Development of Antivirulence Probes in Microbiology Research

This compound's potential as a quorum sensing inhibitor makes it a valuable tool for studying bacterial communication pathways. It can be used to probe the role of quorum sensing in biofilm formation, virulence factor production, and interspecies signaling, providing a non-biocidal approach to understanding and mitigating bacterial pathogenesis [1].

Synthesis of Diverse Heterocyclic Scaffolds via Electrophilic Aromatic Substitution

The electron-rich nature of the benzothiazole core, coupled with the directing effects of the 2-oxo and 6-carboxylate groups, allows for selective functionalization. This makes it an excellent starting point for building diverse compound libraries through reactions such as nitration, halogenation, or sulfonation, enabling exploration of chemical space in drug discovery [2].

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